![molecular formula C9H16 B083500 Ethylidenecycloheptane CAS No. 10494-87-8](/img/structure/B83500.png)
Ethylidenecycloheptane
Overview
Description
Ethylidenecycloheptane is a chemical compound with the molecular formula C9H16 . It has an average mass of 124.223 Da and a monoisotopic mass of 124.125198 Da .
Molecular Structure Analysis
The molecular structure of Ethylidenecycloheptane can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Ethylidenecycloheptane has a density of 0.9±0.1 g/cm3, a boiling point of 164.5±7.0 °C at 760 mmHg, and a vapour pressure of 2.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 38.5±0.8 kJ/mol and a flash point of 37.4±13.0 °C . Its index of refraction is 1.523, and it has a molar refractivity of 43.2±0.3 cm3 .Scientific Research Applications
1-Methylcyclopropene (1-MCP) on Fruits and Vegetables : 1-Methylcyclopropene, a compound structurally related to Ethylidenecycloheptane, has been widely studied for its effects on fruits and vegetables. It acts as an inhibitor of ethylene perception, which has significant implications for the ripening and senescence of various produce (Watkins, 2006).
Analysis of Ethylene Biosynthesis : Research on the analysis of metabolites and enzyme activities in the ethylene biosynthesis pathway provides insights into the chemical reactions involving compounds like Ethylidenecycloheptane. These studies contribute to a deeper understanding of plant physiology and biochemistry (Bulens et al., 2011).
1-Methylcyclopropene Review : The review of 1-Methylcyclopropene, another ethylene action inhibitor, highlights its broad range of effects on various crops. This includes impacts on respiration, ethylene production, and color changes in plants (Blankenship & Dole, 2003).
Metallacycles in Ethylene Trimerization : The role of metallacycles, including cycloheptane derivatives, in the chromium-catalyzed trimerization of ethylene to 1-hexene offers valuable insights. These studies contribute to the understanding of catalysis and organic synthesis processes (Emrich et al., 1997).
Ethylcyclohexane Pyrolysis and Oxidation : Research on the pyrolysis and oxidation of ethylcyclohexane, a related compound, provides data on the reactivity and degradation products of such molecules. This is critical for understanding combustion and environmental impact (Husson et al., 2012).
properties
IUPAC Name |
ethylidenecycloheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-9-7-5-3-4-6-8-9/h2H,3-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFGNFYXTYMGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146844 | |
Record name | Ethylidenecycloheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylidenecycloheptane | |
CAS RN |
10494-87-8 | |
Record name | Ethylidenecycloheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylidenecycloheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.